Cas no 264875-61-8 ((2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e])

(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e] structure
264875-61-8 structure
Nom du produit:(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]
Numéro CAS:264875-61-8
Le MF:C37H56O11
Mégawatts:676.833952903748
CID:1427472
PubChem ID:21606551

(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e] Propriétés chimiques et physiques

Nom et identifiant

    • (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]
    • (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-7-yl acetate
    • beta-D-xylopyranoside, (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-7-(acetyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydro-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-5H-cyclopropa[1',8'a]naphth[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-2-yl
    • (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-7-yl acetate; beta-D-xylopyranoside, (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-7-(acetyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydro-11,11a-d
    • Cimiracemoside F
    • β-D-Xylopyranoside, (3β,12β,16β,22R,23R,24R)-12-(acetyloxy)-16,23:22,25-diepoxy-23,24-dihydroxy-9,19-cyclolanost-7-en-3-yl
    • CHEBI:70245
    • 264875-61-8
    • Cimiracemoside A (constituent of Black cohosh) [DSC]
    • 7N2E1K5A7H
    • Cimiracemoside A (constituent of Black cohosh)
    • [(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate
    • CIMIRACEMOSIDE A
    • beta-D-Xylopyranoside, (3beta,12beta,16beta,22R,23R,24R)-12-(acetyloxy)-16,23:22,25-diepoxy-23,24-dihydroxy-9,19-cyclolanost-7-en-3-yl
    • UNII-7N2E1K5A7H
    • SCHEMBL5955040
    • .BETA.-D-XYLOPYRANOSIDE, (3.BETA.,12.BETA.,16.BETA.,22R,23R,24R)-12-(ACETYLOXY)-16,23:22,25-DIEPOXY-23,24-DIHYDROXY-9,19-CYCLOLANOST-7-EN-3-YL
    • Cimiracemoside-A
    • Q27138584
    • (-)-Cimiracemoside G
    • Cimiracemoside G
    • AT41924
    • Piscine à noyau: 1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1
    • La clé Inchi: IHMRHYCBRKQAFU-CCPRSJHGSA-N
    • Sourire: C[C@@]12C[C@]3([H])O[C@@]4([C@H](O)C(C)(C)O[C@]4([H])[C@@H](C)[C@]3([H])[C@]1([C@H](OC(=O)C)C[C@@]13C[C@]41CC[C@H](O[C@]1([H])OC[C@@H](O)[C@H](O)[C@H]1O)C(C)(C)[C@]4([H])CC=C23)C)O

Propriétés calculées

  • Qualité précise: 676.38226260g/mol
  • Masse isotopique unique: 676.38226260g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 5
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 48
  • Nombre de liaisons rotatives: 4
  • Complexité: 1410
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 17
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 164Ų
  • Le xlogp3: 2.2

(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e] Littérature connexe

Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taian Jiayue Biochemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot